Elvitegravir acyl glucuronide Elvitegravir acyl glucuronide Elvitegravir acyl glucuronide is a derivative of Elvitegravir, an HIV integrase strand transfer inhibitor that is used to maintain long-term suppression of HIV-type 1.

Brand Name: Vulcanchem
CAS No.: 870649-25-5
VCID: VC0127005
InChI: InChI=1S/C29H31ClFNO11/c1-12(2)19(11-33)32-10-16(28(40)43-29-25(37)23(35)24(36)26(42-29)27(38)39)22(34)15-8-14(20(41-3)9-18(15)32)7-13-5-4-6-17(30)21(13)31/h4-6,8-10,12,19,23-26,29,33,35-37H,7,11H2,1-3H3,(H,38,39)/t19-,23+,24+,25-,26+,29+/m1/s1
SMILES: CC(C)C(CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=CC=C3)Cl)F)OC)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O
Molecular Formula: C₂₉H₃₁ClFNO₁₁
Molecular Weight: 624.01

Elvitegravir acyl glucuronide

CAS No.: 870649-25-5

Cat. No.: VC0127005

Molecular Formula: C₂₉H₃₁ClFNO₁₁

Molecular Weight: 624.01

* For research use only. Not for human or veterinary use.

Elvitegravir acyl glucuronide - 870649-25-5

Specification

CAS No. 870649-25-5
Molecular Formula C₂₉H₃₁ClFNO₁₁
Molecular Weight 624.01
IUPAC Name (2S,3S,4S,5R,6S)-6-[6-[(3-chloro-2-fluorophenyl)methyl]-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-7-methoxy-4-oxoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Standard InChI InChI=1S/C29H31ClFNO11/c1-12(2)19(11-33)32-10-16(28(40)43-29-25(37)23(35)24(36)26(42-29)27(38)39)22(34)15-8-14(20(41-3)9-18(15)32)7-13-5-4-6-17(30)21(13)31/h4-6,8-10,12,19,23-26,29,33,35-37H,7,11H2,1-3H3,(H,38,39)/t19-,23+,24+,25-,26+,29+/m1/s1
SMILES CC(C)C(CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=CC=C3)Cl)F)OC)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O

Introduction

Chemical Properties and Structure

Molecular Characteristics

Elvitegravir acyl glucuronide (GS-9200) is formed through the conjugation of elvitegravir with glucuronic acid, resulting in a compound with increased hydrophilicity that facilitates elimination . The compound possesses the molecular formula C29H31ClFNO11 and a molecular weight of 624.0 g/mol, as documented in chemical databases and reference standards . This metabolite is characterized by an ester linkage between the carboxylic acid group of elvitegravir and the glucuronic acid moiety, creating a structure with distinct physicochemical properties compared to the parent compound . The chemical identification of this metabolite has been confirmed through various analytical techniques, including mass spectrometry and NMR spectroscopy, which provide definitive structural characterization .

The IUPAC name for this compound is (2S,3S,4S,5R,6S)-6-[6-[(3-chloro-2-fluorophenyl)methyl]-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-7-methoxy-4-oxoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid, reflecting its complex structural arrangement . The structure contains multiple stereogenic centers derived from both the glucuronic acid moiety and the parent elvitegravir molecule, contributing to its specific three-dimensional configuration that influences its biological behavior . The presence of the glucuronic acid group significantly alters the physicochemical properties of the compound, making it considerably more polar than the parent elvitegravir molecule .

Physicochemical Properties

The physicochemical properties of elvitegravir acyl glucuronide differentiate it substantially from its parent compound, with implications for its disposition and elimination within biological systems . Acyl glucuronides generally possess pKa values between 3 and 4, rendering them completely ionized at physiological pH (7.4), which significantly limits their ability to passively diffuse across biological membranes . This characteristic ionization profile explains why specialized transport proteins are necessary for the elimination of such metabolites via biliary or urinary excretion routes .

The increased hydrophilicity of elvitegravir acyl glucuronide, compared to the parent compound, is a direct consequence of the addition of the glucuronic acid moiety with its multiple hydroxyl groups . This enhanced water solubility facilitates the compound's elimination from the body, representing a key mechanism by which pharmacologically active substances are converted into more readily excretable forms . The physical state of pure elvitegravir acyl glucuronide has been characterized in reference standards, providing essential information for analytical chemistry applications and metabolite identification studies .

Table 1. Key Physicochemical Properties of Elvitegravir Acyl Glucuronide

PropertyValueSignificance
Molecular FormulaC29H31ClFNO11Defines atomic composition
Molecular Weight624.0 g/molInfluences pharmacokinetic behavior
CAS Number870649-25-5Chemical registry identifier
Ionization State at pH 7.4Predominantly ionizedAffects membrane permeability
Water SolubilityHigher than parent compoundFacilitates excretion
Structural ClassificationAcyl glucuronide esterDetermines reactivity profile

Metabolic Formation and Enzymology

Biosynthetic Pathway

Elvitegravir undergoes two primary metabolic pathways in humans: CYP3A-mediated hydroxylation and glucuronidation via UGT enzymes . The hydroxylation pathway generates a chlorofluorophenyl group hydroxide of elvitegravir (GS-9202 or M1), while the glucuronidation pathway produces the acyl glucuronide (GS-9200 or M4) . The formation of elvitegravir acyl glucuronide represents a Phase II metabolic reaction that involves the conjugation of the carboxylic acid group of elvitegravir with glucuronic acid, catalyzed by UDP-glucuronosyltransferase enzymes .

This conjugation reaction requires uridine 5'-diphosphoglucuronic acid (UDPGA) as a co-factor, which serves as the donor of the β-D-glucuronic acid residue . The reaction mechanism involves nucleophilic attack by the carboxylate group of elvitegravir on the C1 position of the activated glucuronic acid, resulting in the formation of an ester bond and the release of UDP . This metabolic pathway plays a crucial role in the elimination of elvitegravir from the body by transforming it into a more water-soluble derivative that can be more readily excreted .

Enzymatic Catalysis

Reaction phenotyping studies have identified UDP-glucuronosyltransferase enzymes, particularly UGT1A1 and UGT1A3, as the primary catalysts for the formation of elvitegravir acyl glucuronide . These enzymes belong to the UGT superfamily, which plays a crucial role in the metabolism of numerous endogenous compounds and xenobiotics containing functional groups suitable for glucuronidation . The specificity of these enzymes for elvitegravir is determined by the structural compatibility between the substrate binding site of the enzyme and the three-dimensional structure of elvitegravir .

Research on acyl glucuronidation has revealed that multiple UGT isoforms can contribute to the glucuronidation of carboxylic acid-containing drugs, with varying degrees of activity . While UGT1A1 and UGT2B7 have been widely studied for their role in acyl glucuronidation, comprehensive reaction phenotyping has shown that enzymes such as UGT1A3, UGT2B15, and UGT2B17 also contribute to the glucuronidation of carboxylic acid drugs . This enzymatic diversity provides metabolic redundancy and may influence individual variations in drug metabolism and clearance .

The activity of UGT enzymes in catalyzing the formation of elvitegravir acyl glucuronide can be influenced by various factors, including genetic polymorphisms, enzyme induction or inhibition, and disease states affecting liver function . These factors contribute to inter-individual variability in elvitegravir metabolism and may affect the drug's pharmacokinetic profile in different patient populations . Understanding these enzymatic processes is essential for predicting potential drug interactions and optimizing drug therapy in diverse clinical settings .

Analytical Characterization

Detection Methods

The accurate identification and quantification of elvitegravir acyl glucuronide in biological samples require sophisticated analytical techniques, with liquid chromatography coupled to mass spectrometry (LC-MS) being the method of choice . LC-MS analysis allows for the separation of elvitegravir acyl glucuronide from other metabolites and endogenous compounds, followed by its detection and quantification based on its characteristic mass spectral properties . This analytical approach enables the determination of metabolite concentrations in various biological matrices, such as plasma, urine, and tissue samples, providing essential information for pharmacokinetic studies .

A distinctive feature of acyl glucuronides observable through LC-MS analysis is the phenomenon of acyl migration, where multiple chromatographic peaks corresponding to different isomers can be detected . This migration occurs as the glucuronic acid moiety shifts from the 1-O position to other hydroxyl groups on the glucuronic acid ring, forming positional isomers with different retention times . The number of peaks observed in LC-MS analysis serves as an indicator of the extent of acyl migration, which in turn reflects the reactivity and stability of the acyl glucuronide .

Advanced mass spectrometric techniques, including tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry, provide additional structural information that aids in the definitive characterization of elvitegravir acyl glucuronide . These techniques enable the determination of fragmentation patterns and accurate mass measurements, which are crucial for distinguishing between structurally similar metabolites and confirming the presence of the glucuronic acid moiety . The availability of authentic reference standards of elvitegravir acyl glucuronide further enhances the accuracy of analytical methods by allowing direct comparison with the analyte of interest .

Stability Assessment

The stability of elvitegravir acyl glucuronide is a critical parameter in both analytical method development and assessment of its potential reactivity in biological systems . Acyl glucuronides generally exhibit limited stability under various conditions, with pH being a significant factor affecting their degradation rate . In alkaline conditions, hydrolysis of the ester bond can occur, leading to the regeneration of the parent carboxylic acid and free glucuronic acid . This instability has implications for sample handling and analysis, necessitating careful consideration of storage conditions and sample preparation procedures .

Stability assessments of acyl glucuronides typically involve measuring their half-lives under defined conditions, such as in buffer solutions, plasma, or when incubated with human serum albumin . These measurements provide valuable information about the potential reactivity of the acyl glucuronide and its propensity to form covalent adducts with proteins . For elvitegravir acyl glucuronide, stability data would be essential for understanding its behavior in biological matrices and its potential contribution to drug-related adverse effects .

Research has demonstrated that the stability of acyl glucuronides can vary widely depending on the structure of the aglycone portion, with some exhibiting half-lives of just a few minutes while others remain stable for hours or days . This variability reflects differences in the electronic and steric properties of the carboxylic acid moiety and has implications for the risk assessment of drugs forming acyl glucuronides . The development of standardized stability assays, as outlined in recent research, provides a systematic approach for evaluating the risk associated with acyl glucuronides in drug development .

Clinical Pharmacokinetics and Significance

Metabolism in Humans

Elvitegravir acyl glucuronide (GS-9200, M4) represents one of the two major metabolites of elvitegravir identified in clinical studies, with the other being the hydroxylated metabolite (GS-9202, M1) . The relative abundance of these metabolites depends on whether elvitegravir is administered with or without a pharmacokinetic booster such as ritonavir or cobicistat . In the boosted state, which is the clinically relevant scenario, the acyl glucuronide (M4) becomes the predominant metabolite, reflecting the inhibition of CYP3A-mediated hydroxylation by the booster .

The formation of elvitegravir acyl glucuronide is catalyzed primarily by UGT1A1 and UGT1A3 enzymes, which are expressed predominantly in the liver but also in other tissues, including the gastrointestinal tract . This metabolic pathway contributes significantly to the clearance of elvitegravir, especially when co-administered with CYP3A inhibitors that reduce the contribution of oxidative metabolism . The importance of this pathway highlights the potential impact of factors affecting UGT enzyme activity, such as genetic polymorphisms or drug interactions, on elvitegravir pharmacokinetics .

AspectCYP3A Pathway (M1 Formation)UGT1A1/3 Pathway (M4 Formation)
Primary EnzymesCYP3A4, CYP3A5UGT1A1, UGT1A3
Metabolite FormedHydroxylated metabolite (GS-9202)Acyl glucuronide (GS-9200)
Effect of BoostersInhibited by ritonavir/cobicistatBecomes predominant pathway
Reactivity ConcernsLimitedPotential for protein adduct formation
Clinical SignificanceReduced in boosted regimensMajor clearance pathway in clinical use
Factors Affecting PathwayCYP3A polymorphisms, inducers, inhibitorsUGT polymorphisms, liver function

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator